Lipophilicity (XLogP3) Comparison vs. 3-Substituted Benzonitrile Analog
The target compound, with its 4-substituted benzonitrile and methylene bridge, exhibits a predicted lipophilicity (XLogP3) of 1.9 [1]. This value is identical to that of the 3-substituted isomer, 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzonitrile [1], indicating a similar level of hydrophobicity for passive membrane permeability. In contrast, the analog 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzonitrile, which lacks the methylene bridge, has a higher XLogP3 of 2.4 [2], suggesting increased lipophilicity due to the ethyl substituent and direct ring attachment.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile (XLogP3=1.9); 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile (XLogP3=2.4) |
| Quantified Difference | Target compound is more hydrophilic (ΔXLogP3 = -0.5) compared to the ethyl-substituted, directly linked analog. |
| Conditions | Computed property using XLogP3 algorithm [REFS-1, REFS-2] |
Why This Matters
Lipophilicity is a key determinant of passive membrane permeability, solubility, and metabolic clearance; this quantitative difference guides selection of the optimal scaffold for achieving desired pharmacokinetic properties in lead optimization.
- [1] Kuujia. 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile. CAS 1283108-89-3. Available at: https://www.kuujia.com/cas-1283108-89-3.html View Source
- [2] Kuujia. 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile. CAS 1421262-65-8. Available at: https://www.kuujia.com/cas-1421262-65-8.html View Source
